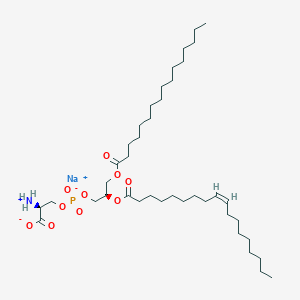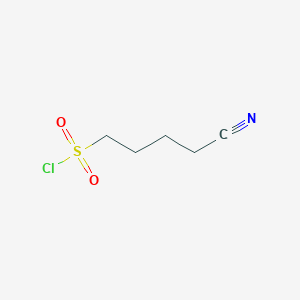
Ethyl-3-Brom-6-fluorpyridin-2-carboxylat
Übersicht
Beschreibung
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 . It is typically in powder form .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-6-fluoropyridine-2-carboxylate consists of a pyridine ring substituted with bromo, fluoro, and ethyl carboxylate groups .Physical And Chemical Properties Analysis
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available from the current data.Wissenschaftliche Forschungsanwendungen
Ich habe Recherchen durchgeführt, um Informationen zu den wissenschaftlichen Forschungsanwendungen von Ethyl-3-Brom-6-fluorpyridin-2-carboxylat zu sammeln, aber leider liefern die verfügbaren Online-Ressourcen keine detaillierten Informationen zu spezifischen Anwendungen in verschiedenen Bereichen wie Pharmazeutika oder Landwirtschaft.
Basierend auf den allgemeinen Eigenschaften solcher Verbindungen werden sie aufgrund ihrer Reaktivität häufig bei der Synthese verschiedener Chemikalien eingesetzt. Beispielsweise werden fluorierte Pyridine, zu denen auch Verbindungen gehören, die this compound ähneln, als Ausgangsmaterialien für die Synthese einiger Herbizide und Insektizide verwendet .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Wirkmechanismus
Mode of Action
It’s proposed that under basic conditions, certain salts undergo heterolytic C 2 -H bond cleavage to form carbene, which in turn eliminates F ¯ to give cation . This might provide some insight into the potential interactions of this compound with its targets, but more research is needed to confirm this.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 3-bromo-6-fluoropyridine-2-carboxylate are not well-documented in the literature. These properties are crucial for understanding the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of ethyl 3-bromo-6-fluoropyridine-2-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, ethyl 3-bromo-6-fluoropyridine-2-carboxylate has been found to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of ethyl 3-bromo-6-fluoropyridine-2-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, ethyl 3-bromo-6-fluoropyridine-2-carboxylate can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity and overall function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-bromo-6-fluoropyridine-2-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-bromo-6-fluoropyridine-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has also revealed potential cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 3-bromo-6-fluoropyridine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level triggers significant biochemical and physiological changes. For example, high doses of ethyl 3-bromo-6-fluoropyridine-2-carboxylate have been associated with hepatotoxicity and nephrotoxicity in animal studies, indicating the importance of careful dosage management in experimental settings.
Metabolic Pathways
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of ethyl 3-bromo-6-fluoropyridine-2-carboxylate can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of ethyl 3-bromo-6-fluoropyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of ethyl 3-bromo-6-fluoropyridine-2-carboxylate within cells can affect its biochemical activity and function, influencing the overall outcome of biochemical reactions.
Subcellular Localization
The subcellular localization of ethyl 3-bromo-6-fluoropyridine-2-carboxylate is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of ethyl 3-bromo-6-fluoropyridine-2-carboxylate can influence its interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular distribution in biochemical research.
Eigenschaften
IUPAC Name |
ethyl 3-bromo-6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJWTRLTQRTXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)
![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)
![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)


![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)




